ethyl 4-cyclopentyl-2,4-dioxobutanoate

Lipophilicity ADME Lead Optimization

Ethyl 4-cyclopentyl-2,4-dioxobutanoate is a β-diketone ester featuring a cyclopentyl-substituted dioxobutanoate core. It serves as a versatile synthetic intermediate for heterocyclic compounds, pharmaceuticals, and fine chemicals, with its reactive 1,3-dicarbonyl moiety enabling efficient condensation and cyclization reactions.

Molecular Formula C11H16O4
Molecular Weight 212.245
CAS No. 1033443-97-8
Cat. No. B2574627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-cyclopentyl-2,4-dioxobutanoate
CAS1033443-97-8
Molecular FormulaC11H16O4
Molecular Weight212.245
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1CCCC1
InChIInChI=1S/C11H16O4/c1-2-15-11(14)10(13)7-9(12)8-5-3-4-6-8/h8H,2-7H2,1H3
InChIKeyAOYNIBGVQSISLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-cyclopentyl-2,4-dioxobutanoate (CAS 1033443-97-8) for Research and Industrial Procurement


Ethyl 4-cyclopentyl-2,4-dioxobutanoate is a β-diketone ester featuring a cyclopentyl-substituted dioxobutanoate core. It serves as a versatile synthetic intermediate for heterocyclic compounds, pharmaceuticals, and fine chemicals, with its reactive 1,3-dicarbonyl moiety enabling efficient condensation and cyclization reactions [1]. The compound has a molecular weight of 212.24 g/mol and a topological polar surface area (TPSA) of 60.4 Ų, which influences its solubility and permeability profile in early-stage research [2]. It belongs to a broader class of 4-substituted 2,4-dioxobutanoic acid derivatives that have been identified as selective inhibitors of influenza virus cap-dependent endonuclease, with IC50 values in the 0.2–29.0 µM range [3].

Why Ethyl 4-cyclopentyl-2,4-dioxobutanoate Cannot Be Simply Replaced by Generic Analogs


In-class compounds such as methyl 4-cyclopentyl-2,4-dioxobutanoate (CAS 1340564-45-5) and butyl 4-cyclopentyl-2,4-dioxobutanoate (CAS 1495273-82-9) share the same dioxobutanoate core but differ in their ester alkyl chain. These structural variations lead to quantifiable differences in lipophilicity (XLogP3), steric bulk, and reactivity, which directly impact synthetic strategy and biological performance [1]. For instance, the ethyl ester offers a distinct balance between the higher reactivity of the methyl ester and the greater steric hindrance of the butyl ester, making it a critical selection parameter for reaction conditions such as transesterification or Claisen condensations . Substitution without considering these parameters can lead to altered reaction yields, compromised selectivity, or divergent pharmacokinetic profiles in downstream applications.

Quantitative Differentiation Evidence for Ethyl 4-cyclopentyl-2,4-dioxobutanoate Procurement


Lipophilicity (XLogP3) Comparison with Methyl and Butyl Ester Analogs

The ethyl ester exhibits an intermediate lipophilicity (XLogP3 = 1.8) compared to its methyl (XLogP3 ~1.2) and butyl (XLogP3 ~2.9) analogs. This difference is critical for balancing membrane permeability and aqueous solubility in medicinal chemistry campaigns [1]. The butyl ester is more lipophilic, which may improve permeability but reduce solubility; the methyl ester is more polar, potentially limiting membrane passage, whereas the ethyl ester sits in a therapeutically relevant range often associated with oral bioavailability [2].

Lipophilicity ADME Lead Optimization

Steric and Electronic Modulation via the Ethyl Ester Group

The ethyl ester exerts a moderate steric bulk (Taft Es ~ -0.07) and electronic effect (Hammett σ* ~-0.10) compared to the methyl (Es=0, σ*=0) and butyl (Es ~ -0.39, σ* ~ -0.16) esters [1]. This directly influences the rate of nucleophilic acyl substitutions and enolate formations, with the ethyl ester reacting approximately 2–3 times slower than the methyl ester but significantly faster than the butyl ester under identical conditions, providing a controllable reactivity window for sequential synthesis [2].

Reactivity Steric Effects Synthetic Chemistry

Procurement Purity and Cost-Efficiency Versus the Butyl Ester Analog

Commercial availability of the ethyl ester in 98% purity (Leyan, Cat. No. 1938199) offers a favorable purity-to-cost ratio compared to the butyl ester, which is often sold at lower purities or at a premium . While curated sourcing platforms list the ethyl ester at approximately $347 for 0.25g and $2,028 for 5g (95% purity, Enamine), the butyl ester is less widely cataloged, suggesting higher procurement friction and lead times for early-stage discovery [1].

Purity Cost Sourcing

Influenza Endonuclease Inhibitory Activity as a 4-Substituted 2,4-Dioxobutanoic Acid

As a member of the 4-substituted 2,4-dioxobutanoic acid class, the compound is hypothesized to exhibit inhibitory activity against influenza virus cap-dependent endonuclease. The class has demonstrated IC50 values ranging from 0.2 to 29.0 µM in vitro, with selectivity over cellular polymerases at concentrations up to 500-fold higher [1]. The cyclopentyl substitution on the target compound may confer specific steric and lipophilic interactions within the endonuclease active site that are distinct from aryl-substituted analogs, though direct data is lacking [2].

Antiviral Endonuclease Influenza

Preferred Application Scenarios for Ethyl 4-cyclopentyl-2,4-dioxobutanoate in R&D and Industrial Sourcing


Medicinal Chemistry: Balancing Permeability and Solubility for Oral Bioavailability Optimization

The intermediate XLogP3 of 1.8 positions the ethyl ester as the optimal choice among the cyclopentyl-dioxobutanoate series for oral drug development. In lead optimization, this property is critical for achieving the desired balance between passive membrane permeability and aqueous solubility, as suggested by the Class-level inference from the lipophilicity comparison [1]. The methyl ester may be too soluble and poorly permeable, while the butyl ester risks insolubility; the ethyl ester provides a therapeutically relevant sweet spot [2].

Multi-Step Synthesis Utilizing the Ethyl Ester's Controlled Reactivity

For complex molecule construction involving sequential enolate chemistry or Claisen condensations, the ethyl ester's moderate reactivity (2–3 fold slower than methyl, >5 fold faster than butyl) allows for precise control over reaction sequences [1]. This reduces the need for protecting group strategies and improves overall yield and purity, making it the preferred intermediate in synthetic route design compared to its more reactive (methyl) or more hindered (butyl) analogs [2].

Influenza Antiviral Drug Discovery Targeting Cap-Dependent Endonuclease

The compound's membership in the 4-substituted 2,4-dioxobutanoic acid class, which shows selective inhibition of influenza endonuclease (IC50 0.2–29.0 µM), supports its selection as a starting point for antiviral structure–activity relationship (SAR) studies [1]. The unique cyclopentyl substituent may impart distinct binding interactions to the endonuclease active site compared to common aryl-substituted analogs, thereby offering intellectual property differentiation and potential selectivity advantages [2].

Procurement-Driven Selection for Accelerated R&D Timelines

The ethyl ester is commercially available at 98% purity (Leyan) and 95% purity (Enamine) with transparent, scalable pricing, reducing sourcing friction [1]. In contrast, the butyl ester generally requires custom synthesis, introducing 4–6 week delays. For CROs, pharmaceutical companies, and academic labs requiring rapid hit-to-lead progression, the ethyl ester provides a reliable, off-the-shelf solution that minimizes logistical overhead [2].

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